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Compound of Interest

Compound Name: 3-Bromoheptane

Cat. No.: B146003

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Bromoheptane

Abstract

3-Bromoheptane (C7H1sBr) is a secondary haloalkane that serves as a valuable intermediate
in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]
Its chemical behavior is largely dictated by the presence of a bromine atom on the third carbon
of the heptane chain, which also imparts chirality to the molecule. This technical guide provides
a comprehensive analysis of the chemical structure, stereocisomerism, bonding characteristics,
and physicochemical properties of 3-bromoheptane. Furthermore, it outlines common
synthetic pathways and presents a detailed, illustrative experimental protocol for its
preparation. The content is intended for researchers, scientists, and drug development
professionals engaged in synthetic chemistry.

Chemical Structure and Stereoisomerism

3-Bromoheptane is an organic compound classified as a bromoalkane.[1] The structure
consists of a seven-carbon aliphatic chain (heptane) with a single bromine atom substituted at
the third carbon position.[1]

Molecular Structure

The molecular formula for 3-bromoheptane is C7H1sBr.[2][3][4] The bromine substituent on a
secondary carbon atom significantly influences the molecule's reactivity, making it a versatile
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precursor for various chemical transformations.[1]

Stereoisomerism

The third carbon atom in 3-bromoheptane is bonded to four different groups: a hydrogen
atom, a bromine atom, an ethyl group (-CH2CHs), and a butyl group (-CH2CH2CH2CHs). This
makes it a chiral center, and consequently, 3-bromoheptane can exist as a pair of non-
superimposable mirror images known as enantiomers.[5] These enantiomers are designated as
(R)-3-bromoheptane and (S)-3-bromoheptane.[5][6] A mixture containing equal amounts of
both enantiomers is referred to as a racemic mixture.
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Caption: Chemical structures of the (R) and (S) enantiomers of 3-bromoheptane.

Bonding and Molecular Geometry

The carbon atoms within the heptane backbone are sp? hybridized, resulting in a tetrahedral
geometry with bond angles of approximately 109.5°. The molecule is characterized by covalent
sigma (o) bonds between carbon-carbon and carbon-hydrogen atoms.

The key to 3-bromoheptane's reactivity is the carbon-bromine (C-Br) bond. Bromine is more
electronegative than carbon, which creates a polar covalent bond. This results in a partial
positive charge (0+) on the third carbon atom and a partial negative charge (8-) on the bromine
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atom. This polarization makes the carbon atom susceptible to attack by nucleophiles and
establishes the bromine atom as a good leaving group in substitution and elimination reactions.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3-bromoheptane are summarized below. Quantitative
data has been compiled into tables for clarity and ease of comparison.

Chemical Identifiers

Identifier Value Reference
IUPAC Name 3-bromoheptane [2]
Synonyms 3-Heptyl bromide [2][3]

CAS Number 1974-05-6 [1][21[4]
Molecular Formula C7H1sBr [21[31[4]
Molecular Weight 179.10 g/mol [1][2][6]
Canonical SMILES CCcCcc(co)br [2][3]

InChi Key MLHXKYLLJRLHGH- (21141

UHFFFAOYSA-N

Physical Properties

Property Value Reference
Appearance Colorless to pale yellow liquid [3]
Density 1.140 g/mL [1]
Dipole Moment 2.04D [1]

N Soluble in organic solvents;
Solubility o [3]
limited in water

Spectroscopic Data
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Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-
bromoheptane. While specific spectra are proprietary, data is available in databases like the
NIST WebBook.[4] The expected spectral characteristics are summarized below.

Technique Expected Characteristics

Seven distinct signals are expected due to the
seven chemically non-equivalent carbon atoms.
The carbon bonded to bromine (C3) would be
15C NMR shifted df)wn.fleld (typically 55-80 ppm) dL.Je to
the deshielding effect of the electronegative
bromine atom.[7] Other sp?3 hybridized carbons

would appear in the typical alkane region (10-50
ppm).[7][8]

The proton on the carbon bearing the bromine

(C3) would appear as a multiplet significantly

downfield from other aliphatic protons due to
1H NMR o o

deshielding. The remaining protons on the

heptane chain would produce complex,

overlapping multiplets in the upfield region.

The mass spectrum would show a characteristic

pair of molecular ion peaks (M and M+2) of
Mass Spec. nearly equal intensity, which is indicative of the

presence of a single bromine atom (due to its

two major isotopes, 7°Br and 81Br).[4]

The spectrum would be dominated by C-H
R Spect stretching and bending vibrations. A key feature
ectrosco
P by would be the C-Br stretching vibration, typically

found in the 500-600 cm™1 region.

Synthesis and Reactivity
Synthesis Pathways

There are two primary approaches to the synthesis of 3-bromoheptane, which differ
significantly in their selectivity.
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» Free-Radical Bromination of Heptane: This method involves the reaction of heptane with
bromine in the presence of UV light.[9][10] The reaction proceeds via a free-radical chain
mechanism.[9][11][12] While effective for creating C-Br bonds, this pathway is non-selective
and results in a mixture of isomers, including 1-bromoheptane, 2-bromoheptane, 3-
bromoheptane, and 4-bromoheptane, which are difficult to separate.[9]

¢ Nucleophilic Substitution of 3-Heptanol: A more controlled and selective method is the
conversion of the corresponding alcohol, 3-heptanol, to 3-bromoheptane. This is typically
achieved using reagents like phosphorus tribromide (PBrs3) or hydrobromic acid (HBr). This
approach ensures the bromine is placed specifically at the third position.

Pathway 1: Non-Selective Pathway 2: Selective

+ Brz, UV Lighf
(Free-Radical)

3-Heptanol

+ PBr3 or HBr
Nucleophilic Substitutfon)

Mixture of Isomers
(1-, 2-, 3-, 4-Bromoheptane)

Click to download full resolution via product page

Caption: Logical relationship of synthetic pathways to 3-bromoheptane.

Chemical Reactivity

As a secondary haloalkane, 3-bromoheptane can undergo both nucleophilic substitution (Sn1
and Sn2) and elimination (E1 and E2) reactions.[13][14][15]

e Sn2 Reactions: Favored by strong, small nucleophiles. The nucleophile attacks the
electrophilic C3 carbon from the side opposite the bromine atom.
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e Snl Reactions: Can occur in the presence of weak nucleophiles and polar protic solvents.
This pathway involves the formation of a secondary carbocation intermediate.[13][16]

e E2 Reactions: Favored by strong, sterically hindered bases. The base abstracts a proton
from a carbon adjacent to the C-Br bond, leading to the formation of an alkene.

o E1 Reactions: Competes with Snl reactions and proceeds through the same carbocation
intermediate.

The choice between these pathways depends on the specific reaction conditions, including the
nature of the nucleophile/base, the solvent, and the temperature.[15]

Experimental Protocols

The following is an illustrative protocol for the synthesis of 3-bromoheptane from 3-heptanol
using phosphorus tribromide. This method is adapted from standard procedures for converting
secondary alcohols to alkyl bromides.[17]

Synthesis of 3-Bromoheptane from 3-Heptanol

Reagents and Materials:

e 3-Heptanol

e Phosphorus tribromide (PBr3)

e Anhydrous diethyl ether

o Saturated sodium bicarbonate (NaHCOs3) solution

e Saturated sodium chloride (brine) solution

e Anhydrous magnesium sulfate (MgSOa)

e Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
e Separatory funnel

e Rotary evaporator

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.chemguide.co.uk/mechanisms/nucsub/hydroxidett.html
https://www.chemguide.co.uk/mechanisms/nucsub/water.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/07._Further_Reactions_of_Haloalkanes%3A_Unimolecular_Substitution_and_Pathways_of_Elimination/7.9%3A_Summary_of_Reactivity__of_Haloalkanes
https://www.benchchem.com/product/b146003?utm_src=pdf-body
https://dasher.wustl.edu/ponder/papers/jchemeduc-54-382-77.pdf
https://www.benchchem.com/product/b146003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Distillation apparatus
Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen), combine 3-heptanol with anhydrous diethyl ether. Cool the flask in an ice bath (0
°C).

Addition of PBrs: Slowly add phosphorus tribromide (PBrs) dropwise to the stirred solution of
the alcohol via an addition funnel. The amount of PBrs should be approximately 1/3 molar
equivalent relative to the alcohol. Maintain the temperature at 0 °C during the addition.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for several hours or until the reaction is complete (monitored by
TLC or GC).

Workup: Carefully pour the reaction mixture over ice water to quench any unreacted PBrs.
Transfer the mixture to a separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water,
saturated NaHCOs solution (to neutralize any acidic byproducts), and finally with brine.

Drying and Filtration: Dry the organic layer over anhydrous MgSOa, then filter to remove the
drying agent.

Purification: Remove the diethyl ether solvent using a rotary evaporator. Purify the resulting
crude 3-bromoheptane by fractional distillation under reduced pressure.
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Caption: Experimental workflow for the synthesis of 3-bromoheptane from 3-heptanol.
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Conclusion

3-Bromoheptane is a structurally important chiral haloalkane. Its polarized carbon-bromine
bond is the primary determinant of its chemical reactivity, making it a key substrate for
nucleophilic substitution and elimination reactions. Understanding its stereochemistry, bonding,
and synthetic pathways is essential for its effective application as an intermediate in the
construction of more complex molecular architectures relevant to the pharmaceutical and
materials science industries. The selective synthesis from 3-heptanol provides a reliable route
to this valuable chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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